Dihydromonacolin L

描述

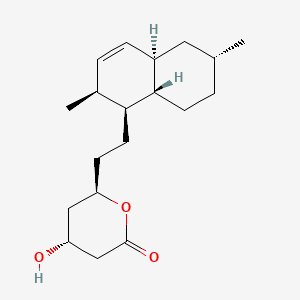

isolated from Monaseus ruber; MF: C19-H30-O3; structure given in first source

Structure

3D Structure

属性

IUPAC Name |

(4R,6R)-6-[2-[(1S,2S,4aR,6R,8aS)-2,6-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-12-3-7-18-14(9-12)5-4-13(2)17(18)8-6-16-10-15(20)11-19(21)22-16/h4-5,12-18,20H,3,6-11H2,1-2H3/t12-,13+,14+,15-,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNDLYBQPUJADV-VCWNUMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C1)C=CC(C2CCC3CC(CC(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H](C1)C=C[C@@H]([C@@H]2CC[C@@H]3C[C@H](CC(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86827-77-2 | |

| Record name | (4R,6R)-Tetrahydro-4-hydroxy-6-[2-[(1S,2S,4aR,6R,8aS)-1,2,4a,5,6,7,8,8a-octahydro-2,6-dimethyl-1-naphthalenyl]ethyl]-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86827-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Dihydromonacolin L: A Technical Guide to its Discovery, Isolation, and Characterization from Monascus Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromonacolin L is a naturally occurring polyketide produced by fungi of the Monascus genus, notably isolated from a mutant strain of Monascus niger. As a member of the monacolin family, it is recognized for its potential as a cholesterol biosynthesis inhibitor. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details inferred experimental protocols for its production through fungal fermentation and subsequent purification, based on established methods for related compounds. Furthermore, this document presents the physicochemical properties of this compound and discusses its biosynthetic pathway within the broader context of monacolin metabolism. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug discovery.

Introduction

The quest for potent and specific inhibitors of cholesterol biosynthesis has led to the discovery of a diverse array of microbial secondary metabolites. Among these, the monacolins, a class of polyketides produced by various fungi, have garnered significant attention. This compound, a structural analogue of other bioactive monacolins, was first identified as a potent inhibitor of cholesterol biosynthesis in a 1985 study by Endo and Hasumi.[1] This discovery highlighted the potential of exploring fungal biodiversity for novel therapeutic agents. This compound is structurally related to other monacolins, which are known to competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2] This guide provides an in-depth look at the available scientific literature to construct a detailed understanding of this compound, from its microbial source to its chemical properties.

Physicochemical Properties of this compound

This compound is a pyranone derivative obtained by the selective hydrogenation of the 4a,5-double bond in monacolin L.[3] Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₀O₃ | [3] |

| Molecular Weight | 306.4 g/mol | [3] |

| CAS Number | 86827-77-2 | |

| Appearance | Not explicitly reported, likely a crystalline solid | |

| Solubility | Expected to be soluble in organic solvents like methanol (B129727), ethanol, and ethyl acetate (B1210297) |

Production of this compound via Monascus Fermentation

Inferred Solid-State Fermentation (SSF) Protocol

Solid-state fermentation is a common method for cultivating Monascus species for the production of secondary metabolites.

-

Microorganism : A high-producing mutant strain of Monascus niger or other suitable Monascus species.

-

Substrate : Rice is a traditional and effective substrate. Other options include wheat bran, tamarind seed, and jackfruit seed.

-

Inoculum Preparation :

-

Cultivate the Monascus strain on Potato Dextrose Agar (B569324) (PDA) slants at 30°C for 7-10 days until sporulation is observed.

-

Prepare a spore suspension by washing the surface of the agar slant with sterile distilled water containing a surfactant (e.g., 0.1% Tween 80).

-

Adjust the spore concentration to approximately 1 x 10⁷ spores/mL.

-

-

Fermentation :

-

Place a defined amount of the solid substrate (e.g., 100 g of rice) in a suitable fermentation vessel (e.g., a 500 mL Erlenmeyer flask) and add distilled water to achieve a moisture content of 30-40%.

-

Autoclave the substrate at 121°C for 20 minutes and allow it to cool to room temperature.

-

Inoculate the sterilized substrate with the spore suspension (e.g., 5% v/w).

-

Incubate the fermentation at 28-30°C for 14-21 days.

-

Inferred Submerged Fermentation (SmF) Protocol

Submerged fermentation offers better control over environmental parameters and is often more scalable.

-

Microorganism : As above.

-

Seed Culture Medium : A suitable medium for vegetative growth, such as Potato Dextrose Broth (PDB) or a custom medium containing:

-

Glucose: 30 g/L

-

Peptone: 10 g/L

-

Yeast Extract: 5 g/L

-

KH₂PO₄: 2 g/L

-

MgSO₄·7H₂O: 1 g/L

-

-

Production Medium : A medium designed to promote secondary metabolite production. An example composition could be:

-

Dextrose: 100 g/L

-

Peptone: 10 g/L

-

KNO₃: 2 g/L

-

NH₄H₂PO₄: 2 g/L

-

MgSO₄·7H₂O: 0.5 g/L

-

CaCl₂·2H₂O: 0.1 g/L

-

-

Fermentation :

-

Inoculate the seed culture medium with spores or mycelial fragments and incubate at 28-30°C on a rotary shaker (150-200 rpm) for 2-3 days.

-

Transfer the seed culture to the production medium (e.g., a 5-10% v/v inoculum).

-

Incubate the production culture at 28-30°C on a rotary shaker (150-200 rpm) for 10-14 days.

-

Isolation and Purification of this compound

The following protocol for the isolation and purification of this compound is based on the established methods for the purification of the structurally similar compound, dihydromonacolin-MV, from Monascus purpureus.

Extraction

-

From Solid-State Fermentation :

-

Dry the fermented solid substrate at a low temperature (e.g., 40-50°C).

-

Grind the dried material into a fine powder.

-

Extract the powder with methanol (e.g., 1:10 w/v) by shaking for 24 hours at room temperature.

-

Filter the mixture and collect the methanolic extract.

-

Concentrate the extract under reduced pressure using a rotary evaporator.

-

-

From Submerged Fermentation :

-

Separate the mycelia from the culture broth by filtration or centrifugation.

-

Extract the mycelia with methanol as described above.

-

The culture broth can be extracted separately with an equal volume of ethyl acetate.

-

Combine the concentrated extracts.

-

Chromatographic Purification

A multi-step chromatographic approach is necessary to achieve high purity.

-

Silica (B1680970) Gel Column Chromatography (Initial Fractionation) :

-

Stationary Phase : Silica gel (60-120 mesh).

-

Mobile Phase : A gradient of increasing polarity, starting with a non-polar solvent and gradually introducing a more polar solvent. A common system is a gradient of ethyl acetate in hexane.

-

Procedure :

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Load the sample onto a pre-packed silica gel column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

-

Further Purification (if necessary) :

-

Fractions containing this compound may require further purification using techniques such as preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

-

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Caption: Workflow for the isolation of this compound.

Structural Elucidation and Characterization

The definitive identification of isolated this compound requires a combination of spectroscopic techniques:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : To identify the number and types of protons in the molecule.

-

¹³C NMR : To determine the number and types of carbon atoms.

-

2D NMR (e.g., COSY, HSQC, HMBC) : To establish the connectivity between atoms and confirm the overall structure.

-

-

Infrared (IR) Spectroscopy : To identify functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : To observe electronic transitions, which can be characteristic of certain chromophores.

Biosynthesis of this compound

The biosynthesis of monacolins in Monascus species follows a polyketide pathway that is analogous to the lovastatin (B1675250) biosynthesis pathway in Aspergillus terreus. The pathway begins with the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) to form a linear polyketide chain. This chain then undergoes a series of cyclization, reduction, and other enzymatic modifications to yield the final monacolin structures.

This compound is likely an intermediate or a shunt product in the biosynthesis of other monacolins. It is formed from the nonaketide intermediate, this compound acid, through the action of specific enzymes. The following diagram provides a simplified, inferred biosynthetic pathway leading to this compound.

Caption: Inferred biosynthetic pathway of this compound.

Quantitative Analysis

While specific yield data for this compound is not prominently available in the literature, the production of related monacolins can provide a benchmark. For instance, high-yielding strains of Monascus pilosus have been reported to produce monacolin K at levels up to 0.58 mg/mL in liquid culture and 16.45 mg/g in solid-state fermentation. In other studies, monacolin K yields have reached as high as 418 mg/L and 725 mg/L in optimized submerged fermentation conditions for Monascus pilosus. It is plausible that the yield of this compound would be in a similar order of magnitude, though likely lower than the major monacolin products of a given strain.

The quantitative analysis of this compound in fermentation extracts can be performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV or mass spectrometry detector. A C18 column is typically used for separation, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Conclusion

This compound remains a compound of significant interest due to its potential as a cholesterol-lowering agent. While its initial discovery dates back several decades, detailed and recent studies on its production and isolation are scarce. This technical guide has compiled and inferred the essential methodologies for the fermentation, extraction, and purification of this compound from Monascus species, based on the available scientific literature for related compounds. The provided protocols and biosynthetic insights aim to facilitate further research into this promising natural product, encouraging the optimization of its production and a more thorough investigation of its pharmacological properties. Future work should focus on screening and developing high-yield Monascus strains specifically for this compound production and on elucidating the complete regulatory network of its biosynthesis.

References

- 1. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (4R,6R)-Tetrahydro-4-hydroxy-6-(2-((1S,2S,4aR,6R,8aS)-1,2,4a,5,6,7,8,8a-octahydro-2,6-dimethyl-1-naphthalenyl)ethyl)-2H-pyran-2-one | C19H30O3 | CID 11954201 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Core of a Statin: A Technical Guide to Dihydromonacolin L Biosynthesis in Fungi

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core biosynthetic pathway of dihydromonacolin L, the initial isolable intermediate in the production of the cholesterol-lowering drug lovastatin (B1675250), by various fungi, most notably Aspergillus terreus. This document provides a comprehensive overview of the enzymatic reactions, genetic regulation, quantitative production data, and detailed experimental protocols relevant to the study and manipulation of this critical metabolic pathway.

The this compound Biosynthesis Pathway: A Molecular Blueprint

The biosynthesis of this compound is a complex process orchestrated by a series of enzymes encoded by the lovastatin gene cluster (lov). The pathway commences with the synthesis of a nonaketide chain, which undergoes cyclization to form the characteristic decalin ring system of this compound. This molecule then serves as the scaffold for subsequent enzymatic modifications to yield lovastatin.

The key enzymatic steps are as follows:

-

Nonaketide Synthesis: The iterative Type I polyketide synthase (PKS), lovastatin nonaketide synthase (LNKS), encoded by the lovB gene, in conjunction with a trans-acting enoyl reductase encoded by lovC, catalyzes the synthesis of the nonaketide backbone from one acetyl-CoA and eight malonyl-CoA units.

-

Diels-Alder Cyclization: An intramolecular Diels-Alder reaction is believed to be involved in the formation of the decalin ring system of this compound.

-

Hydroxylation and Esterification: Following its formation, this compound is hydroxylated to monacolin L and then to monacolin J by monooxygenases, such as the one encoded by lovA. A separate diketide synthase, encoded by lovF, synthesizes a methylbutyryl side chain, which is then attached to monacolin J by a transesterase encoded by lovD to form lovastatin.

The entire process is tightly regulated, with transcription factors such as LovE playing a crucial role in the expression of the lov gene cluster.

Visualization of the this compound Biosynthesis Pathway

Caption: Biosynthetic pathway of this compound and its conversion to lovastatin.

Quantitative Data on this compound and Lovastatin Production

The production of this compound is intrinsically linked to the overall yield of lovastatin. The following tables summarize key quantitative data from various studies on lovastatin production, providing insights into the efficiency of the biosynthetic pathway under different conditions.

Table 1: Lovastatin Production in Aspergillus terreus under Different Fermentation Conditions

| A. terreus Strain | Fermentation Type | Key Parameters | Lovastatin Yield | Reference |

| ATCC 20542 | Submerged | Glucose (45 g/L), Peptonized milk (24 g/L), Yeast extract (2.5 g/L) | 304 mg/L | [1] |

| MTCC 1782 | Submerged | Optimized: Glucose (2% v/v), Ammonium (B1175870) sulfate (B86663) (0.6% v/v), pH 6.0, 30°C, 144h | 460.29 mg/L | [2] |

| Wild Strain | Solid-State | Wheat bran substrate | 20 mg/g | [3][4] |

| Wild Strain | Submerged | Liquid medium | 0.65 mg/mL | [3] |

| ATCC 74135 | Solid-State | Rice straw substrate, optimized conditions | 260.85 mg/kg DM | |

| ATCC 20542 | Solid-State | Rice straw substrate, optimized conditions | 175.85 mg/kg DM | |

| PU-PCSIR-1 | Submerged | Optimized: pH 7.4, 28°C, 14 days | 198.90 mg/L | |

| NRRL 265 | Submerged | Optimized: Glucose (9%), Corn steep liquor (2.5%), 30°C, pH 6.0, 144h | 471.91 mg/L | |

| PM3 | Solid-State | Wheat bran, 37°C, darkness | 571.5 mg/mL (extracellular) | |

| MJ106 (marine-derived) | Submerged | Lactose as carbon source | 740 mg/L | |

| LovE-b19 (engineered) | Submerged | Overexpression of lovE | 1512 mg/L |

Table 2: Gene Expression Analysis of lov Genes in Aspergillus terreus

| Gene | Fermentation Type | Relative Expression Level | Condition | Reference |

| lovE | Solid-State | 4.6-fold higher than SmF | Day 1 to 7 | |

| lovF | Solid-State | 2-fold higher than SmF | Day 1 to 7 | |

| lovE | Submerged | Baseline | Day 5 (peak) | |

| lovF | Submerged | Baseline | Day 5 (peak) | |

| lov genes | Submerged | Increased | Overexpression of laeA | |

| lov genes | Submerged | Increased | Overexpression of lovE |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the this compound biosynthesis pathway.

Gene Knockout in Aspergillus terreus using CRISPR-Cas9

This protocol is adapted from methodologies described for Aspergillus species and provides a framework for targeted gene disruption to study the function of genes within the lov cluster.

Objective: To create a knockout mutant of a target gene (e.g., lovB) in A. terreus.

Materials:

-

A. terreus wild-type strain

-

CRISPR-Cas9 expression plasmid (containing Cas9 and a selection marker, e.g., hygromycin resistance)

-

sgRNA expression cassette targeting the gene of interest

-

Donor DNA template with homology arms flanking a resistance marker (optional, for homologous recombination-mediated replacement)

-

Protoplasting solution (e.g., lysing enzymes from Trichoderma harzianum)

-

PEG-CaCl₂ solution

-

Regeneration medium (e.g., potato dextrose agar (B569324) with an osmotic stabilizer like sorbitol)

-

Selective medium (regeneration medium with the appropriate antibiotic)

-

PCR reagents and primers for verification

Procedure:

-

sgRNA Design and Plasmid Construction:

-

Design two sgRNAs targeting the first exon of the target gene using a suitable online tool (e.g., CRISPR-P 2.0).

-

Synthesize the sgRNA expression cassette, typically driven by a U6 promoter.

-

Clone the sgRNA cassette into the CRISPR-Cas9 expression plasmid.

-

-

Protoplast Preparation:

-

Inoculate A. terreus spores in liquid medium and incubate until the mycelia are in the early-to-mid logarithmic growth phase.

-

Harvest the mycelia by filtration and wash with an osmotic stabilizer solution.

-

Resuspend the mycelia in the protoplasting solution and incubate with gentle shaking until a sufficient number of protoplasts are released.

-

Separate the protoplasts from the mycelial debris by filtration through sterile glass wool.

-

Wash and resuspend the protoplasts in an osmotic stabilizer solution.

-

-

Transformation:

-

Mix the protoplast suspension with the CRISPR-Cas9 plasmid and the donor DNA (if used).

-

Add the PEG-CaCl₂ solution and incubate on ice.

-

Plate the transformation mixture onto the regeneration medium.

-

-

Selection and Verification:

-

After incubation, overlay the plates with a selective top agar containing the appropriate antibiotic.

-

Isolate individual transformant colonies and transfer them to fresh selective plates.

-

Extract genomic DNA from the putative mutants.

-

Perform PCR using primers flanking the target gene to screen for the desired deletion or insertion.

-

Confirm the gene knockout by Sanger sequencing of the PCR product.

-

Analysis of this compound and Lovastatin by HPLC-UV

This protocol provides a general framework for the quantification of lovastatin and its precursors from fungal fermentation broths.

Objective: To quantify the concentration of this compound and lovastatin in a fermentation sample.

Materials:

-

Fermentation broth sample

-

Ethyl acetate (B1210297)

-

Trifluoroacetic acid (TFA)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Phosphoric acid

-

Water (HPLC grade)

-

Lovastatin standard

-

HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

-

Sample Preparation (Extraction and Lactonization):

-

Acidify the fermentation broth to approximately pH 3.0 with 1 N HCl.

-

Extract the metabolites with an equal volume of ethyl acetate by vigorous shaking.

-

Separate the organic phase.

-

To convert the hydroxy acid form of lovastatin and its precursors to the lactone form for better detection, add 1% TFA to the extract and incubate for 10 minutes.

-

Evaporate the solvent under reduced pressure or a stream of nitrogen.

-

Reconstitute the dried extract in a known volume of methanol or the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (acidified with 0.1% phosphoric acid) in a ratio of approximately 70:30 (v/v). The exact ratio may need optimization.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection Wavelength: 238 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30-40°C.

-

-

Quantification:

-

Prepare a standard curve using a series of known concentrations of the lovastatin standard.

-

Inject the standards and the prepared sample into the HPLC system.

-

Identify the peaks corresponding to this compound and lovastatin based on their retention times compared to standards (if available for this compound) or by LC-MS analysis.

-

Calculate the concentration of the compounds in the sample by comparing their peak areas to the standard curve.

-

Submerged Fermentation of Aspergillus terreus

This protocol outlines a general procedure for the cultivation of A. terreus for lovastatin production in a laboratory-scale shake flask culture.

Objective: To produce lovastatin and its precursors through submerged fermentation of A. terreus.

Materials:

-

A. terreus strain (e.g., MTCC 1782)

-

Potato Dextrose Agar (PDA) slants

-

Seed medium (e.g., glucose, oatmeal, corn steep liquor)

-

Production medium (e.g., glucose, lactose, nitrogen source like ammonium sulfate or peptone, and trace elements)

-

Erlenmeyer flasks

-

Shaking incubator

Procedure:

-

Inoculum Preparation:

-

Grow the A. terreus strain on PDA slants for 7 days at 30°C to obtain a well-sporulated culture.

-

Prepare a spore suspension by adding sterile water with a surfactant (e.g., Tween 80) to the slant and gently scraping the surface.

-

Inoculate a seed medium with the spore suspension and incubate in a shaking incubator (e.g., 150-200 rpm) at 30°C for 48-72 hours.

-

-

Production Fermentation:

-

Inoculate the production medium in Erlenmeyer flasks with a specific volume of the seed culture (e.g., 5-10% v/v).

-

Incubate the production flasks in a shaking incubator at 30°C and 180-220 rpm for 7-14 days.

-

-

Monitoring and Harvesting:

-

Monitor the fermentation by periodically measuring parameters such as pH, biomass, and substrate consumption.

-

At the end of the fermentation period, harvest the broth for metabolite analysis.

-

Experimental and Logical Workflow Visualizations

The following diagrams illustrate typical workflows for studying and engineering the this compound biosynthesis pathway.

General Experimental Workflow for Gene Function Analysis

Caption: Workflow for analyzing gene function in the this compound pathway.

Logical Flow for Optimizing this compound Production

Caption: Logical workflow for optimizing this compound production.

References

- 1. Lovastatin Biosynthesis by Aspergillus terreus in a Chemically Defined Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. Lovastatin biosynthetic genes of Aspergillus terreus are expressed differentially in solid-state and in liquid submerged fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Dihydromonacolin L: A Technical Overview of its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromonacolin L is a naturally occurring polyketide and a member of the monacolin family of compounds. These compounds are of significant interest in the pharmaceutical industry due to their potent inhibitory effects on HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] Isolated from fermentation cultures of Monascus species, particularly mutants of Monascus niger, this compound shares a structural resemblance to the active forms of statin drugs.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an illustration of its mechanism of action.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a foundational dataset for researchers.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₀O₃ | |

| Molecular Weight | 306.4 g/mol | |

| CAS Number | 86827-77-2 | |

| IUPAC Name | (4R,6R)-6-[2-[(1S,2S,4aR,6R,8aS)-2,6-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one | |

| SMILES | C[C@@H]1CC[C@H]2--INVALID-LINK--C=C--INVALID-LINK--O3)O">C@@HC | |

| Melting Point | Data not available | |

| Solubility | Data not available |

Experimental Protocols

Isolation and Purification of Monacolins from Monascus sp.

The following protocol is a generalized procedure for the isolation of monacolins, including this compound, from Monascus cultures, based on common methodologies for related compounds.

1. Fermentation:

-

Strain: Monascus niger or Monascus purpureus.

-

Culture Media:

-

Seed Medium: Comprising potato (200 g/L) and glucose (20 g/L), sterilized at 121°C for 20 minutes.

-

Solid-State Fermentation (SSF) Medium: Typically consists of rice as a solid substrate. For example, 50g of steamed rice in a 500mL flask, sterilized at 121°C for 15 minutes.

-

-

Inoculation and Incubation:

-

Inoculate the seed medium with a spore suspension of the Monascus strain.

-

Incubate the seed culture at approximately 30°C with shaking (e.g., 150-160 rpm) for 48-72 hours.

-

Inoculate the sterilized SSF medium with the seed culture.

-

Incubate the solid-state culture at a controlled temperature (e.g., 28-30°C) for a period of 14-18 days to allow for metabolite production.

-

2. Extraction:

-

Dry the fermented rice at a low temperature (e.g., 50-60°C) to a constant weight.

-

Grind the dried fermented rice into a powder.

-

Extract the powdered material with a suitable organic solvent, such as methanol (B129727) or ethanol, which are effective for extracting monacolins. This can be done by soaking the powder in the solvent and agitating for a set period.

-

Separate the solvent extract from the solid residue by filtration or centrifugation.

3. Purification:

-

Concentrate the solvent extract under reduced pressure using a rotary evaporator.

-

The crude extract can be further purified using chromatographic techniques. A common method is silica (B1680970) gel column chromatography.

-

A solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate (B1210297) gradient) is typically used to elute the compounds from the column.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing the desired compound.

-

Combine the pure fractions and evaporate the solvent to yield the isolated this compound.

Caption: Experimental workflow for the isolation and purification of this compound.

Characterization Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

-

Data Analysis: Process the spectra to determine chemical shifts (δ) in ppm and coupling constants (J) in Hz. Compare the obtained data with known values for similar structures to confirm the identity and stereochemistry of this compound.

2. Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Employ a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Data Acquisition: Obtain the mass spectrum, which shows the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

-

Data Analysis: Analyze the molecular ion peak to confirm the molecular weight. Study the fragmentation pattern to gain information about the structure of the molecule. The fragmentation of the lactone ring and the polycyclic decalin system are key features to analyze.

3. Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the IR spectrum over the typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present in this compound. Key expected absorptions include a broad band for the hydroxyl (-OH) group, a strong absorption for the lactone carbonyl (C=O) group, and various C-H and C-O stretching and bending vibrations.

Spectral Data

| Technique | Expected Features |

| ¹H NMR | - Signals for methyl groups. - Multiplets for methylene (B1212753) and methine protons in the polycyclic system and the lactone ring. - Signals for protons adjacent to hydroxyl and carbonyl groups. |

| ¹³C NMR | - A signal for the lactone carbonyl carbon (typically in the range of 170-180 ppm). - Signals for carbons bearing hydroxyl groups. - A series of signals in the aliphatic region corresponding to the carbons of the decalin ring system. |

| IR | - Broad O-H stretch (~3400 cm⁻¹). - Strong C=O stretch (lactone) (~1720 cm⁻¹). - C-H stretching and bending vibrations. - C-O stretching vibrations. |

| MS | - Molecular ion peak [M]⁺ at m/z 306. - Fragmentation patterns corresponding to the loss of water, and cleavage of the lactone ring and side chain. |

Mechanism of Action: Inhibition of Cholesterol Biosynthesis

This compound, like other monacolins and statin drugs, functions as a competitive inhibitor of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a critical and rate-limiting step in the biosynthesis of cholesterol. The lactone form of this compound is a prodrug that is hydrolyzed in vivo to its active hydroxy acid form. This open-ring structure mimics the substrate HMG-CoA and binds to the active site of HMG-CoA reductase with high affinity, thereby blocking the synthesis of mevalonate and subsequently, cholesterol.

Caption: Inhibition of HMG-CoA reductase by this compound in the cholesterol biosynthesis pathway.

Conclusion

This compound remains a compound of interest for its potential applications in managing hypercholesterolemia. This guide has consolidated the available physicochemical data and provided a framework for its experimental investigation. Further research is warranted to fully elucidate its quantitative properties, such as melting point and solubility, and to obtain detailed spectral data for comprehensive characterization. The provided protocols and pathway diagrams serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. Scientific opinion on the safety of monacolins in red yeast rice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Red yeast rice with monacolin K for the improvement of hyperlipidemia: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biochemical aspect of HMG CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydromonacolin L: An In-Depth Technical Guide on its Mechanism of Action as an HMG-CoA Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromonacolin L is a naturally occurring polyketide with potent inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting quantitative data on its inhibitory potency, detailed experimental protocols for assessing its activity, and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction

Hypercholesterolemia is a major risk factor for cardiovascular diseases, a leading cause of mortality worldwide. The inhibition of endogenous cholesterol synthesis is a clinically validated strategy for managing elevated cholesterol levels. The primary target for this intervention is HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate (B85504), a committed step in the cholesterol biosynthesis cascade.

This compound, a fungal metabolite first identified in cultures of Monascus ruber, belongs to the monacolin family of compounds, which includes the well-known statin drug, lovastatin (B1675250) (monacolin K).[1] Structurally, this compound is an analog of monacolin L.[2] This guide delves into the specific molecular interactions and kinetic properties that define this compound as a potent inhibitor of HMG-CoA reductase.

Mechanism of Action: Competitive Inhibition of HMG-CoA Reductase

The primary mechanism by which this compound exerts its cholesterol-lowering effect is through competitive inhibition of HMG-CoA reductase. The molecular structure of the active, open-acid form of this compound closely mimics the structure of the natural substrate, HMG-CoA. This structural similarity allows this compound to bind with high affinity to the active site of the HMG-CoA reductase enzyme.

By occupying the active site, this compound prevents the binding of HMG-CoA, thereby blocking its conversion to mevalonic acid. This inhibition is reversible. The reduction in mevalonate synthesis leads to a downstream decrease in the cellular pool of cholesterol.

This inhibition of HMG-CoA reductase triggers a cellular response aimed at restoring cholesterol homeostasis. The decrease in intracellular cholesterol levels leads to the upregulation of the sterol regulatory element-binding protein 2 (SREBP-2). Activated SREBP-2 translocates to the nucleus and enhances the transcription of the gene encoding the low-density lipoprotein (LDL) receptor. The resulting increase in LDL receptor expression on the surface of hepatocytes enhances the clearance of LDL-cholesterol from the circulation, further contributing to the overall reduction in plasma cholesterol levels.

Quantitative Data: Inhibitory Potency

The inhibitory potency of this compound against HMG-CoA reductase has been determined in vitro. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of an inhibitor.

| Compound | IC50 (nM) |

| Dihydromevinolin* | 2.7 |

| Mevinolin (Lovastatin) | 2.0 |

Note: Dihydromevinolin is the dihydro analog of mevinolin (lovastatin) and is considered to be synonymous with this compound.

Experimental Protocols: In Vitro HMG-CoA Reductase Inhibition Assay

The following protocol is a representative method for determining the in vitro inhibitory activity of this compound on HMG-CoA reductase. This assay is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase.[3][4][5]

4.1. Materials and Reagents

-

Purified HMG-CoA Reductase (catalytic domain)

-

HMG-CoA

-

NADPH

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4) containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

4.2. Assay Procedure

-

Preparation of Reagents: Prepare stock solutions of HMG-CoA, NADPH, and this compound in the assay buffer. A range of serial dilutions of this compound should be prepared to determine the IC50 value.

-

Reaction Mixture Preparation: In each well of the 96-well microplate, prepare the reaction mixture containing the assay buffer, NADPH, and the desired concentration of this compound or vehicle control (for the uninhibited reaction).

-

Enzyme Addition: Pre-incubate the reaction mixtures at 37°C for 5-10 minutes.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding HMG-CoA to each well.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30-60 seconds for a period of 10-20 minutes using a microplate spectrophotometer. The temperature should be maintained at 37°C.

-

Data Analysis:

-

Calculate the rate of NADPH consumption (the initial linear rate of absorbance decrease) for each reaction.

-

Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a potent, naturally derived competitive inhibitor of HMG-CoA reductase. Its mechanism of action is analogous to that of clinically used statins, involving the direct blockage of the enzyme's active site and subsequent upregulation of LDL receptor expression. The quantitative data underscore its high potency, making it a subject of interest for further research and development in the field of lipid-lowering therapies. The provided experimental protocol offers a robust framework for the in vitro characterization of this compound and other potential HMG-CoA reductase inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (4R,6R)-Tetrahydro-4-hydroxy-6-(2-((1S,2S,4aR,6R,8aS)-1,2,4a,5,6,7,8,8a-octahydro-2,6-dimethyl-1-naphthalenyl)ethyl)-2H-pyran-2-one | C19H30O3 | CID 11954201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

Unveiling the In Vitro Bioactive Potential of Dihydromonacolin L: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromonacolin L, a naturally occurring polyketide metabolite derived from Monascus species, has garnered interest within the scientific community for its potential therapeutic applications. As a structural analog of the widely studied monacolin family, which includes the cholesterol-lowering drug lovastatin (B1675250) (Monacolin K), this compound presents a compelling case for thorough investigation into its biological activities. This technical guide provides a comprehensive overview of the currently available in vitro biological activity screening data for this compound, with a focus on its potential anticancer and antioxidant properties. Detailed experimental protocols and structured data presentation are included to facilitate further research and development in this area.

Introduction

Monascus species, particularly those used in the production of red yeast rice, are a rich source of bioactive secondary metabolites known as monacolins.[1][2] These compounds share a common structural motif and have been shown to exhibit a range of pharmacological effects, including anti-inflammatory, anticancer, and antioxidant activities.[1][3] this compound is one such metabolite, and its in vitro biological activities are an active area of investigation. This guide aims to consolidate the existing data on this compound and provide a foundational resource for researchers exploring its therapeutic potential.

Anticancer Activity

The cytotoxic effects of this compound have been evaluated against various human cancer cell lines. These studies are crucial in determining the compound's potential as an anticancer agent.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound, presenting the half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SK-MEL | Melanoma | > 25 | [4] |

| KB | Human Epidermoid Carcinoma | > 25 | |

| BT-549 | Breast Ductal Carcinoma | > 25 | |

| SK-OV-3 | Ovarian Cancer | > 25 |

Note: The available data indicates that this compound did not exhibit significant cytotoxicity against the tested cell lines at concentrations up to 25 µM. Further studies with a broader range of cancer cell lines and higher concentrations are warranted.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The following is a generalized protocol for assessing the cytotoxic activity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cancer cell lines (e.g., SK-MEL, KB, BT-549, SK-OV-3)

-

This compound (of known purity)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the complete cell culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48 to 72 hours in a CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow

Figure 1: Workflow for the MTT-based cell viability assay.

Antioxidant Activity

While direct studies on the antioxidant activity of this compound are limited, research on a closely related derivative, dihydromonacolin-MV, provides valuable insights into the potential antioxidant capacity of this class of compounds.

Quantitative Data Summary for Dihydromonacolin-MV

The following table summarizes the reported antioxidant activity of dihydromonacolin-MV, a derivative of dihydromonacolin-K.

| Assay | IC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | 20 ± 1 | |

| Superoxide Radical Scavenging | 163.97 ± 2.68 | |

| Lipid Peroxidation Inhibition | 5.71 ± 0.38 |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the free radical scavenging activity of a compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) or Ethanol

-

96-well microplates

-

Microplate reader

-

Ascorbic acid or Trolox (as a positive control)

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. Include a control (DPPH solution with methanol) and a blank (methanol).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Antioxidant Activity Screening Workflow

Figure 2: Workflow for the DPPH radical scavenging assay.

Signaling Pathways and Potential Mechanisms

While the precise mechanisms of action for this compound are not yet fully elucidated, the activities of related monacolins suggest potential involvement in key cellular signaling pathways. For instance, the anticancer effects of some Monascus metabolites are linked to the induction of apoptosis and cell cycle arrest. The antioxidant properties likely stem from the molecule's ability to donate electrons or hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress.

Postulated Anticancer Signaling

Figure 3: Postulated signaling pathway for anticancer activity.

Future Directions

The current body of research on this compound provides a preliminary but promising glimpse into its bioactive potential. To build upon this foundation, future studies should focus on:

-

Broad-Spectrum Anticancer Screening: Evaluating the cytotoxicity of this compound against a more extensive and diverse panel of cancer cell lines.

-

Mechanistic Studies: Investigating the underlying molecular mechanisms of its observed biological activities, including its effects on cell cycle regulation, apoptosis, and key signaling pathways.

-

Comprehensive Antioxidant Profiling: Conducting a wider range of antioxidant assays to fully characterize its radical scavenging and protective capabilities.

-

Enzyme Inhibition Assays: Exploring the inhibitory effects of this compound on relevant enzymes, such as those involved in inflammation (e.g., COX-1, COX-2) and cholesterol biosynthesis (HMG-CoA reductase).

-

In Vivo Studies: Progressing to animal models to assess the efficacy, pharmacokinetics, and safety of this compound in a physiological setting.

Conclusion

This compound represents a promising natural product with potential therapeutic applications. While current in vitro data suggests modest direct cytotoxicity against the cancer cell lines tested so far, the antioxidant activity of a closely related compound indicates a potential role in combating oxidative stress. This technical guide consolidates the available information and provides standardized protocols to encourage and facilitate further rigorous investigation into the biological activities of this compound. Such research is essential to unlock the full therapeutic potential of this and other related monacolins.

References

- 1. Monascus purpureus Red Yeast Rice: A Review of the in vitro and in vivo Pharmacological Activities, Studies in Humans, and Case Reports - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Monascus secondary metabolites: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic monacolins from red yeast rice, a Chinese medicine and food - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interplay of Dihydromonacolin L, Lovastatin, and Monacolin K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the intricate relationship between dihydromonacolin L, lovastatin (B1675250), and monacolin K, focusing on their biosynthesis, chemical properties, and inhibitory effects on HMG-CoA reductase. This document provides a comprehensive resource for researchers engaged in the study of statins and the development of lipid-lowering therapeutics.

Core Relationship and Biosynthesis

This compound is a key biosynthetic precursor to lovastatin.[1] In fact, lovastatin and monacolin K are identical chemical compounds, with the two names used interchangeably in scientific literature.[2][3] The biosynthesis of these compounds is a complex process undertaken by various fungi, most notably Aspergillus terreus and Monascus species.[4]

The biosynthetic journey begins with the formation of this compound. This molecule then undergoes a series of enzymatic modifications to yield lovastatin (monacolin K). This established pathway underscores the direct and fundamental relationship between these three molecules.

Biosynthetic Pathway of Lovastatin from this compound

The conversion of this compound to lovastatin involves several key enzymatic steps. The following diagram illustrates this critical segment of the lovastatin biosynthetic pathway.

Caption: Biosynthesis from this compound.

Quantitative Data Summary

The following tables provide a comparative summary of the physicochemical properties and the HMG-CoA reductase inhibitory activities of this compound, lovastatin, and monacolin K.

Physicochemical Properties

| Property | This compound | Lovastatin / Monacolin K |

| Molecular Formula | C₁₉H₃₀O₃ | C₂₄H₃₆O₅ |

| Molecular Weight | 306.4 g/mol [5] | 404.5 g/mol |

| Chemical Structure | This compound is structurally similar to lovastatin but lacks the 2-methylbutyrate (B1264701) side chain. | Lovastatin is the 2-methylbutyrate ester of monacolin J. |

HMG-CoA Reductase Inhibitory Activity

| Compound | IC₅₀ | Kᵢ |

| This compound | Data not available, but described as a potent inhibitor. | Data not available |

| Lovastatin / Monacolin K | 4 nM | ~1 nM |

Experimental Protocols

Fermentation and Purification of Lovastatin from Aspergillus terreus

This protocol outlines the general steps for producing and isolating lovastatin from a fungal culture.

3.1.1. Fermentation

-

Inoculum Preparation: Prepare a seed culture of Aspergillus terreus in a suitable liquid medium and incubate for 48 hours.

-

Production Medium: Inoculate a larger volume of fermentation medium with the seed culture. A typical medium consists of carbohydrates, a nitrogen source, and essential minerals.

-

Fermentation Conditions: Incubate the production culture in a rotary shaker at 27°C and 200 rpm for 7 days.

-

Harvesting: After the incubation period, separate the fungal mycelium from the fermentation broth by centrifugation at 10,000 rpm for 10 minutes.

3.1.2. Extraction and Purification

-

Solvent Extraction: Extract the supernatant containing lovastatin with an equal volume of ethyl acetate (B1210297) in a rotary shaker for 2 hours.

-

Phase Separation: Allow the mixture to stand, leading to the formation of two distinct layers. The upper ethyl acetate layer, containing the lovastatin, is carefully separated.

-

Purification: Further purify the crude extract using column chromatography with a silica (B1680970) gel stationary phase and a mobile phase gradient of benzene (B151609) and acetonitrile.

-

Analysis: Analyze the purified fractions by High-Performance Liquid Chromatography (HPLC) to confirm the presence and purity of lovastatin.

HMG-CoA Reductase Activity Assay

This colorimetric assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in NADPH absorbance at 340 nm.

3.2.1. Reagents and Materials

-

HMG-CoA Reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

Assay Buffer (e.g., potassium phosphate (B84403) buffer)

-

Test compounds (this compound, lovastatin) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

3.2.2. Assay Procedure

-

Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the assay buffer, HMG-CoA reductase enzyme, and NADPH.

-

Inhibitor Addition: Add varying concentrations of the test compounds (or solvent control) to the respective wells.

-

Initiation of Reaction: Start the enzymatic reaction by adding the HMG-CoA substrate to all wells.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes) at a constant temperature (e.g., 37°C).

-

Data Analysis: Calculate the rate of NADPH consumption from the linear portion of the absorbance versus time curve. Determine the percentage of inhibition for each concentration of the test compound relative to the control. The IC₅₀ value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Logical Relationships

The primary mechanism of action for these compounds is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.

HMG-CoA Reductase Inhibition Pathway

The following diagram illustrates the central role of HMG-CoA reductase and its inhibition by lovastatin.

Caption: Inhibition of HMG-CoA Reductase.

Experimental Workflow for Inhibitor Screening

The logical flow of an experiment to screen for HMG-CoA reductase inhibitors is depicted below.

Caption: Inhibitor Screening Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Scientific opinion on the safety of monacolins in red yeast rice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Chemical Profiling and Monacolins Quantification in Red Yeast Rice Dietary Supplements by 1H-NMR and UHPLC-DAD-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lovastatin | C24H36O5 | CID 53232 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Occurrence of Dihydromonacolin L in Fermented Foods

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of dihydromonacolin L, a polyketide metabolite, in fermented food products. The primary focus is on red yeast rice (RYR), a traditional fermented food with a long history of use in Asian cuisine and medicine. This document delves into the biosynthesis of this compound, methods for its extraction and analysis, and a summary of its reported presence in fermented foods.

Introduction

This compound is a naturally occurring compound belonging to the monacolin family of substances produced by various Monascus species of fungi during the fermentation of rice. Monacolins are of significant interest to the pharmaceutical industry due to their ability to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. While monacolin K (lovastatin) is the most well-known and studied of these compounds, other monacolins, including this compound, are also present in fermented products and contribute to their overall biological activity. Understanding the natural occurrence and characteristics of this compound is crucial for the quality control of fermented food supplements and for the exploration of new therapeutic agents.

Biosynthesis of this compound

This compound is a key intermediate in the biosynthetic pathway of lovastatin (B1675250) (monacolin K). The pathway involves a complex series of enzymatic reactions catalyzed by polyketide synthases (PKSs) and other tailoring enzymes. The lovastatin biosynthetic gene cluster in Aspergillus terreus has been extensively studied and serves as a model for the homologous pathway in Monascus species.

The biosynthesis begins with the condensation of acetyl-CoA and malonyl-CoA units by a highly reducing iterative type I polyketide synthase, lovastatin nonaketide synthase (LNKS), encoded by the lovB gene. This enzyme, in conjunction with a trans-acting enoyl reductase encoded by lovC, synthesizes the polyketide backbone, which then undergoes a series of reduction and cyclization reactions, including a Diels-Alder reaction, to form this compound acid.[1] A thioesterase domain then releases the completed this compound.[1] Subsequent oxidation steps convert this compound to monacolin L and then to monacolin J, which is a direct precursor of lovastatin.[2]

References

Methodological & Application

Application Notes and Protocols for the Quantification of Dihydromonacolin L

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Dihydromonacolin L, a naturally occurring analogue of lovastatin (B1675250) found in red yeast rice and other fermentation products of Monascus species. The accurate quantification of this compound is crucial for the quality control of dietary supplements, drug development, and research into its potential therapeutic effects.

Introduction

This compound is a polyketide metabolite produced by various Monascus fungi. Structurally similar to other monacolins, it is essential to employ robust and validated analytical methods to ensure accurate quantification, particularly in complex matrices such as red yeast rice. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent and reliable techniques for this purpose.

Analytical Methods Overview

The choice of analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix.

-

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This is a widely used technique for the simultaneous determination of multiple monacolins. It offers good selectivity and sensitivity for routine quality control.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method provides superior sensitivity and specificity, making it ideal for the quantification of trace amounts of this compound and for analysis in complex biological matrices.

Data Presentation: Quantitative Method Parameters

While specific quantitative validation data for this compound is not extensively available in the public domain, the following table summarizes typical performance characteristics for the analysis of major monacolins like Monacolin K, which can serve as a benchmark for the validation of a this compound-specific method.

| Parameter | HPLC-DAD (for Monacolin K) | LC-MS/MS (General Performance) |

| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.5 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.05 - 2 ng/mL |

| Linearity Range | 1 - 200 µg/mL | 0.1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 | > 0.998 |

| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |

| Precision (% RSD) | < 5% | < 10% |

Note: The above values are indicative and should be established for this compound through a rigorous method validation study.

Experimental Protocols

Protocol 1: Quantification of this compound in Red Yeast Rice by HPLC-DAD

This protocol is designed for the simultaneous quantification of this compound and other monacolins in powdered red yeast rice samples.

1. Sample Preparation

-

Extraction:

-

Accurately weigh 1.0 g of powdered red yeast rice into a 50 mL centrifuge tube.

-

Add 20 mL of methanol-water (80:20, v/v).

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonication: Place the tube in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet with another 20 mL of the extraction solvent.

-

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 5 mL of the mobile phase.

-

-

Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-DAD Instrumentation and Conditions

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution:

Time (min) % A % B 0 90 10 25 40 60 30 10 90 35 10 90 | 40 | 90 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 238 nm

3. Standard Preparation

-

Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

4. Data Analysis

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Protocol 2: High-Sensitivity Quantification of this compound by LC-MS/MS

This protocol is suitable for the trace-level quantification of this compound in various matrices.

1. Sample Preparation

-

Follow the same extraction and filtration procedure as described in Protocol 1. A smaller initial sample size (e.g., 100 mg) may be used due to the higher sensitivity of the method.

2. LC-MS/MS Instrumentation and Conditions

-

LC System: A UHPLC or HPLC system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A suitable gradient to ensure separation from other monacolins and matrix components.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Ionization Mode: ESI positive

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer.

3. Standard Preparation and Data Analysis

-

Prepare standards as described in Protocol 1, but at much lower concentrations suitable for LC-MS/MS analysis.

-

Data acquisition and processing are performed using the instrument's specific software. Quantification is based on the peak area of the selected MRM transition.

Visualizations

Application Note: HPLC-UV Method for the Detection and Quantification of Dihydromonacolin L

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromonacolin L is a polyketide metabolite produced by certain strains of the fungus Monascus, notably found in red yeast rice. As a member of the monacolin family, it is structurally related to cholesterol-lowering compounds and is of significant interest in pharmaceutical and nutraceutical research. This application note provides a detailed protocol for the detection and quantification of this compound using a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile (B52724) and acidified water. Detection and quantification are performed by monitoring the UV absorbance at 237 nm, a wavelength at which monacolins exhibit significant absorbance.[1][2]

Experimental Protocols

Sample Preparation

The following protocols describe the extraction of this compound from solid fermentation products (e.g., red yeast rice) and liquid fermentation broth.

a) Solid Sample (e.g., Red Yeast Rice) Extraction:

-

Dry the solid fermentation product at a controlled temperature (e.g., 50-60°C) to a constant weight.

-

Grind the dried sample into a fine powder.

-

Accurately weigh approximately 0.5 g of the powdered sample into a centrifuge tube.

-

Add 10 mL of 75% (v/v) ethanol (B145695) in water to the tube.[2]

-

Vortex the mixture to ensure thorough wetting of the sample.

-

Extract the sample by shaking in a water bath at 60°C for 1 hour.

-

Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

b) Liquid Fermentation Broth Extraction:

-

Homogenize the liquid fermentation broth to ensure uniformity.

-

Transfer 5 mL of the homogenized broth into a centrifuge tube.

-

Add 5 mL of 95% ethanol and vortex thoroughly.

-

Extract the sample by shaking at 60°C for 2 hours.

-

Centrifuge the mixture at 3000 x g for 10 minutes.

-

Collect the supernatant.

-

For concentration, 1 mL of the supernatant can be dried under a vacuum and reconstituted in 1 mL of the mobile phase.

-

Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for injection.

HPLC-UV System and Conditions

The following table outlines the recommended HPLC system and chromatographic conditions for the analysis of this compound.

| Parameter | Recommended Condition |

| HPLC System | Quaternary or Binary HPLC system with a UV/Vis or PDA detector |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 1 for a typical gradient program |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | 28-30°C |

| Detection Wavelength | 237 nm |

Table 1: Suggested Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 60 | 40 |

| 20.0 | 20 | 80 |

| 25.0 | 20 | 80 |

| 25.1 | 60 | 40 |

| 30.0 | 60 | 40 |

Standard Preparation and Calibration

-

Prepare a stock solution of this compound standard in the mobile phase (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard.

-

The concentration of this compound in the samples can be determined using the linear regression equation of the calibration curve.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC-UV analysis of this compound and other related monacolins. Please note that the exact retention time for this compound may vary depending on the specific HPLC system and column used.

Table 2: Quantitative Data Summary for Monacolin Analysis

| Analyte | Expected Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |

| This compound | Not explicitly stated in a single reference, requires experimental determination | > 0.995 | Estimated: 0.1 - 0.5 | Estimated: 0.3 - 1.5 |

| Monacolin K (Lactone) | ~9.1 | > 0.999 | 0.0113 | 1.0 |

| Monacolin K (Acid) | ~5.6 | > 0.999 | 0.0023 | 0.5 |

| Monacolin L | Identified, but RT not specified | - | - | - |

| Monacolin J | Identified, but RT not specified | - | - | - |

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are estimates based on published data for similar compounds and analytical techniques.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow and the logical relationship of the analytical steps.

Caption: Experimental workflow for this compound analysis.

References

Application Notes and Protocols for Solid-State Fermentation of Dihydromonacolin L

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromonacolin L is a polyketide metabolite produced by certain strains of Monascus species, notably Monascus ruber.[1] It is a structural analog of Monacolin K (lovastatin), a well-known inhibitor of HMG-CoA reductase used for lowering cholesterol.[2][3] The potential therapeutic applications of this compound and its derivatives, such as Dihydromonacolin-MV, are of growing interest, particularly for their antioxidant properties.[4][5] This document provides detailed application notes and protocols for the production of this compound via solid-state fermentation (SSF), a cost-effective and efficient method for cultivating filamentous fungi and producing secondary metabolites.

Solid-state fermentation offers several advantages over submerged fermentation, including higher product yields, lower energy consumption, and reduced wastewater generation. These protocols are designed to guide researchers in the cultivation of Monascus purpureus and subsequent extraction and analysis of this compound.

Microbial Strain and Substrate

Recommended Strain: Monascus purpureus has been shown to produce dihydromonacolin derivatives.

Primary Substrate: Rice is a commonly used and effective substrate for solid-state fermentation of Monascus species.

Experimental Protocols

Inoculum Preparation

A robust inoculum is critical for successful solid-state fermentation.

Protocol:

-

Grow the Monascus purpureus strain on a Potato Dextrose Agar (B569324) (PDA) slant at 28-30°C for 7 days, or until sufficient sporulation is observed.

-

Harvest the spores by washing the slant with 5 mL of sterile 0.85% saline solution containing a few drops of Tween 80.

-

Gently scrape the surface of the agar to dislodge the spores.

-

Transfer the spore suspension to a sterile tube.

-

Adjust the spore concentration to approximately 1 x 10^8 spores/mL using a hemocytometer. This suspension will serve as the inoculum.

Solid-State Fermentation

This protocol outlines the steps for the solid-state fermentation of Monascus purpureus on a rice substrate.

Protocol:

-

Weigh 100 g of rice into a 500 mL Erlenmeyer flask.

-

Add distilled water to achieve an initial moisture content of 50-55% (w/w).

-

Autoclave the moistened rice at 121°C for 20 minutes to ensure sterility.

-

Allow the substrate to cool to room temperature.

-

Inoculate the sterile rice with 10% (v/v) of the prepared spore suspension.

-

Mix the contents of the flask thoroughly to ensure even distribution of the inoculum.

-

Incubate the flask at 30°C for the initial 3 days, then reduce the temperature to a range of 20-26°C for the remainder of the fermentation period (up to 24 days). This temperature shift can enhance the production of monacolins.

-

Shake the flasks gently once or twice daily to prevent clumping and improve aeration.

Extraction of this compound

Following fermentation, the bioactive compounds need to be extracted from the solid substrate.

Protocol:

-

Dry the fermented rice substrate at 60°C for 24 hours.

-

Grind the dried substrate into a fine powder.

-

Suspend the powdered substrate in methanol (B129727) at a ratio of 1:10 (w/v).

-

Agitate the mixture on a rotary shaker at 150 rpm for 2 hours at room temperature.

-

Separate the solid residue from the methanolic extract by centrifugation at 5000 rpm for 10 minutes.

-

Collect the supernatant containing this compound and other metabolites.

-

Repeat the extraction process with the solid residue to maximize the yield.

-

Pool the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator.

Analytical Methods for this compound

High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the preferred method for the identification and quantification of this compound.

Protocol:

-

Sample Preparation: Dissolve the concentrated extract in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

HPLC-UV/MS Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (each containing 0.1% formic acid).

-

Flow Rate: 1 mL/min.

-

Detection: UV detection at 237 nm is suitable for monacolins. For higher specificity and identification, use a mass spectrometer to detect the specific mass-to-charge ratio (m/z) of this compound.

-

Identification: Compare the retention time and mass spectrum of the peak of interest with a purified standard of this compound. The chemical structure of this compound has been characterized, and its spectroscopic data (NMR, MS) are available for confirmation.

-

Quantitative Data Summary